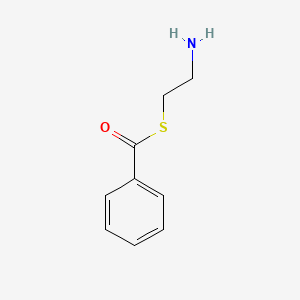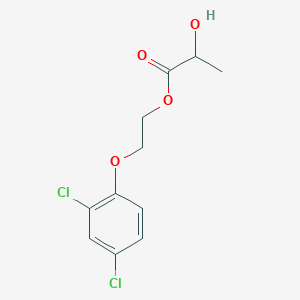
2-(2,4-Dichlorophenoxy)ethyl lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)ethyl lactate is an organic compound with the molecular formula C11H12Cl2O4 It is a derivative of 2,4-dichlorophenoxyacetic acid, a well-known herbicide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)ethyl lactate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with ethyl lactate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenoxy)ethyl lactate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2,4-dichlorophenoxyacetic acid and ethyl lactate.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., copper powder).
Major Products Formed
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and ethyl lactate.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenoxy)ethyl lactate has several scientific research applications:
Agriculture: As a derivative of 2,4-dichlorophenoxyacetic acid, it can be used as a herbicide to control broadleaf weeds.
Pharmaceuticals: It is explored for its potential anti-inflammatory properties by selectively inhibiting the COX-2 enzyme.
Materials Science: The compound can be used as a precursor for the synthesis of various polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenoxy)ethyl lactate involves its interaction with specific molecular targets. In the case of its herbicidal activity, it mimics the action of natural plant hormones, causing uncontrolled growth and eventually leading to the death of the plant. For its potential anti-inflammatory properties, it selectively inhibits the COX-2 enzyme, reducing the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-(2,4-Dichlorophenoxy)ethyl ether:
2-(2,4-Dichlorophenoxy)ethyl carbamate: Explored for its potential pharmaceutical applications.
Uniqueness
2-(2,4-Dichlorophenoxy)ethyl lactate stands out due to its unique combination of properties derived from both 2,4-dichlorophenoxyacetic acid and ethyl lactate. This combination allows it to be used in a broader range of applications, from agriculture to pharmaceuticals and materials science .
Propriétés
Numéro CAS |
110534-41-3 |
|---|---|
Formule moléculaire |
C11H12Cl2O4 |
Poids moléculaire |
279.11 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)ethyl 2-hydroxypropanoate |
InChI |
InChI=1S/C11H12Cl2O4/c1-7(14)11(15)17-5-4-16-10-3-2-8(12)6-9(10)13/h2-3,6-7,14H,4-5H2,1H3 |
Clé InChI |
XAFHQVZKKITJGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCCOC1=C(C=C(C=C1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-(3-methylbutyl)-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15077750.png)
![(5Z)-3-Benzyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077754.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15077761.png)
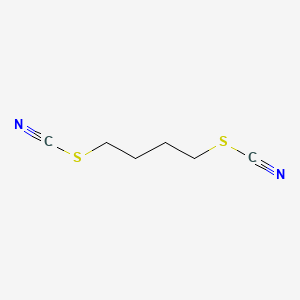
![N-(3-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B15077779.png)
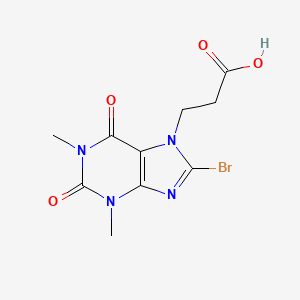
![4-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B15077787.png)

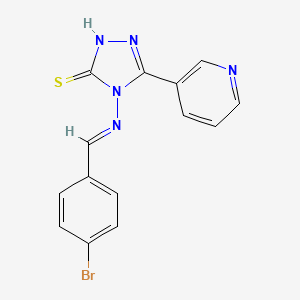
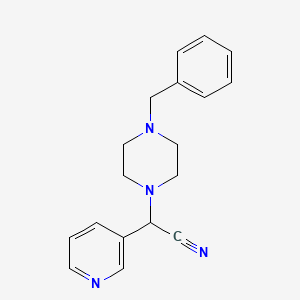
![1-[4-(4-Propionylbenzyl)phenyl]-1-propanone](/img/structure/B15077807.png)
![N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15077808.png)
![(5Z)-2-(1-azepanyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B15077815.png)
